Benzamide, N-(3b,6,6a,7,9,9a,10,12a-octahydrobenzo[ij]dicyclopenta[b,g]quinolizin-1-yl)-
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Overview
Description
N-(3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-1-yl)benzamide is a complex organic compound with a unique polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-1-yl)benzamide typically involves multi-step organic reactions. The starting materials often include cyclopentane derivatives and pyridine derivatives, which undergo cyclization and functional group modifications to form the desired polycyclic structure. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(7-{3-nitrophenyl}-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)acetamide
- N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-Dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-(1-naphthyl)acetamide
Uniqueness
N-(3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-1-yl)benzamide is unique due to its specific polycyclic structure, which imparts distinct chemical and biological properties. Its uniqueness lies in its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C25H24N2O |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaen-9-yl)benzamide |
InChI |
InChI=1S/C25H24N2O/c28-25(16-6-2-1-3-7-16)26-22-13-12-21-19-10-4-8-17(19)14-27-15-18-9-5-11-20(18)23(22)24(21)27/h1-7,10-13,17-20H,8-9,14-15H2,(H,26,28) |
InChI Key |
MNBORNQQBDLOFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1CN3CC4CC=CC4C5=C(C=CC2=C53)NC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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